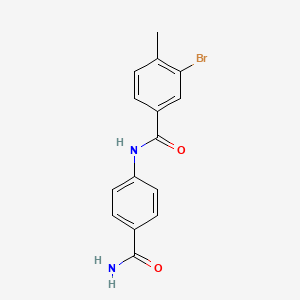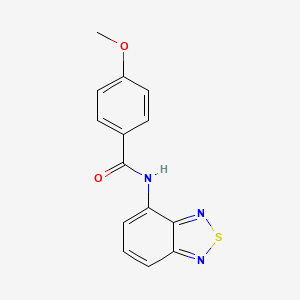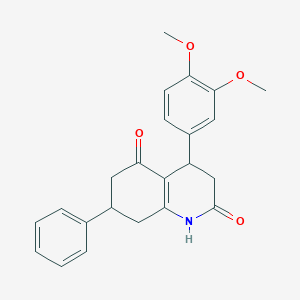![molecular formula C14H12N4O7 B5522058 2-(4-methyl-2-nitrophenoxy)-N'-[(Z)-(5-nitrofuran-2-yl)methylidene]acetohydrazide](/img/structure/B5522058.png)
2-(4-methyl-2-nitrophenoxy)-N'-[(Z)-(5-nitrofuran-2-yl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methyl-2-nitrophenoxy)-N’-[(Z)-(5-nitrofuran-2-yl)methylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of nitro, phenoxy, and hydrazide functional groups, which contribute to its diverse reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-2-nitrophenoxy)-N’-[(Z)-(5-nitrofuran-2-yl)methylidene]acetohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The nitration of 4-methylphenol to produce 4-methyl-2-nitrophenol.
Etherification: The reaction of 4-methyl-2-nitrophenol with chloroacetic acid to form 2-(4-methyl-2-nitrophenoxy)acetic acid.
Hydrazide Formation: The conversion of 2-(4-methyl-2-nitrophenoxy)acetic acid to its corresponding hydrazide using hydrazine hydrate.
Condensation: The final step involves the condensation of the hydrazide with 5-nitrofuran-2-carbaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-methyl-2-nitrophenoxy)-N’-[(Z)-(5-nitrofuran-2-yl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The phenoxy and nitrofuran moieties can participate in nucleophilic substitution reactions.
Condensation: The hydrazide group can react with aldehydes and ketones to form hydrazones.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nucleophiles: Ammonia, primary amines, thiols.
Condensation Reagents: Aldehydes, ketones, acidic or basic catalysts.
Major Products
Amines: From the reduction of nitro groups.
Substituted Derivatives: From nucleophilic substitution reactions.
Hydrazones: From condensation reactions with aldehydes and ketones.
Scientific Research Applications
2-(4-methyl-2-nitrophenoxy)-N’-[(Z)-(5-nitrofuran-2-yl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-methyl-2-nitrophenoxy)-N’-[(Z)-(5-nitrofuran-2-yl)methylidene]acetohydrazide involves its interaction with various molecular targets. The nitro and hydrazide groups can participate in redox reactions, potentially leading to the generation of reactive oxygen species. These reactive species can interact with cellular components, leading to biological effects such as antimicrobial or anticancer activity. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-(4-methyl-2-nitrophenoxy)acetohydrazide: Lacks the nitrofuran moiety.
N’-[(Z)-(5-nitrofuran-2-yl)methylidene]acetohydrazide: Lacks the phenoxy moiety.
4-methyl-2-nitrophenoxyacetic acid: Precursor in the synthesis, lacks the hydrazide group.
Uniqueness
2-(4-methyl-2-nitrophenoxy)-N’-[(Z)-(5-nitrofuran-2-yl)methylidene]acetohydrazide is unique due to the presence of both nitro and hydrazide groups, as well as the combination of phenoxy and nitrofuran moieties
Properties
IUPAC Name |
2-(4-methyl-2-nitrophenoxy)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O7/c1-9-2-4-12(11(6-9)17(20)21)24-8-13(19)16-15-7-10-3-5-14(25-10)18(22)23/h2-7H,8H2,1H3,(H,16,19)/b15-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPZQCUNZAOXPM-VIZOYTHASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-({[2-(1H-pyrazol-1-yl)benzyl]amino}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5521984.png)
![3-(1,3-benzodioxol-5-yl)-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}propanamide hydrochloride](/img/structure/B5521989.png)

![6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B5522007.png)


![3-cyclopropyl-N'-[(E)-(3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5522033.png)
![(1S,5R)-3-(2-methyl-1,3-benzothiazole-5-carbonyl)-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5522038.png)
![isopropyl 4-[(3-pyridinylcarbonyl)amino]benzoate](/img/structure/B5522048.png)
![3-[2-(dimethylamino)ethyl]-8-[4-(2-thienyl)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5522051.png)
![methyl 3-{[(3,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5522052.png)
![(2-{2-[(2-phenyl-4-quinolinyl)carbonyl]carbonohydrazonoyl}phenoxy)acetic acid](/img/structure/B5522054.png)
![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B5522073.png)
![5-(methylthio)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5522077.png)
